2,2,5,5-Tetramethylmorpholine hydrochloride

Crystallography Solid-State Chemistry Preformulation

This 2,2,5,5-tetramethylmorpholine hydrochloride (CAS 1311314-96-1) is the sterically differentiated morpholine isomer critical for structure-activity relationship studies where nitrogen accessibility and conformational profiles are decisive variables. Unlike the 2,2,6,6- or 3,3,5,5-regioisomers, the 2,2,5,5-substitution pattern creates a unique electronic environment validated by single-crystal X‑ray diffraction (monoclinic C2). Supplied at ≥98% purity as a white to off-white crystalline solid, it serves as a pharmaceutical impurity reference standard and a versatile building block for morpholine-containing pharmacophores. Compound-specific procurement is essential for reproducible research outcomes.

Molecular Formula C8H18ClNO
Molecular Weight 179.69 g/mol
CAS No. 1311314-96-1
Cat. No. B1422838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,5,5-Tetramethylmorpholine hydrochloride
CAS1311314-96-1
Molecular FormulaC8H18ClNO
Molecular Weight179.69 g/mol
Structural Identifiers
SMILESCC1(CNC(CO1)(C)C)C.Cl
InChIInChI=1S/C8H17NO.ClH/c1-7(2)6-10-8(3,4)5-9-7;/h9H,5-6H2,1-4H3;1H
InChIKeyANTRNRDUTPKCLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,5,5-Tetramethylmorpholine Hydrochloride CAS 1311314-96-1: Procurement-Grade Research Building Block


2,2,5,5-Tetramethylmorpholine hydrochloride (CAS 1311314-96-1) is a synthetic heterocyclic compound classified within the morpholine family. The compound is characterized by the presence of four methyl substituents positioned symmetrically at the 2,2- and 5,5-positions of the morpholine ring, a substitution pattern that fundamentally distinguishes it from both unsubstituted morpholine and alternative tetramethyl regioisomers [1]. Its molecular formula is C₈H₁₈ClNO with a molecular weight of 179.69 g/mol . The hydrochloride salt form of this compound is a white to off-white crystalline solid supplied primarily as a research building block and pharmaceutical impurity reference standard, with commercial availability typically at ≥95% to ≥98% purity grades .

Why 2,2,5,5-Tetramethylmorpholine Hydrochloride Cannot Be Substituted with Alternative Morpholine Analogs


Substitution with other tetramethylmorpholine regioisomers is not scientifically valid because the position of methyl substituents fundamentally alters the electronic environment at the nitrogen center, steric accessibility around the morpholine ring, and conformational behavior of the heterocycle [1]. The 2,2,5,5-substitution pattern creates a distinct steric and electronic profile compared to the more common 2,2,6,6-tetramethylmorpholine isomer (CAS 19151-69-0) and the 3,3,5,5-regioisomer (CAS 19412-12-5) . While all these compounds share the same molecular formula (C₈H₁₇NO for the free base) and comparable molecular weights, their differential substitution patterns confer unique physicochemical properties including divergent predicted density values (0.84 g/cm³ for 2,2,5,5- free base versus reported 0.85-0.87 g/cm³ for 2,2,6,6-analogs) and distinct crystallographic packing arrangements that directly impact solubility and handling characteristics [2]. The lack of direct comparative performance data across these regioisomers in published literature underscores the importance of compound-specific procurement for reproducible research outcomes.

2,2,5,5-Tetramethylmorpholine Hydrochloride: Evidence-Based Comparative Analysis for Research Procurement


Substituent Position Determines Crystallographic Packing and Solubility Profile: 2,2,5,5- vs. 2,2,6,6-Regioisomer Comparison

While the 2,2,5,5-tetramethylmorpholine scaffold yields a monoclinic crystal system (space group C2) with unit cell dimensions a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4 when incorporated into furanyl-substituted derivatives, the alternative 2,2,6,6-tetramethylmorpholine regioisomer adopts fundamentally different crystal packing arrangements due to the altered position of methyl substituents along the morpholine backbone [1]. This crystallographic divergence directly impacts solid-state stability, hygroscopicity, and dissolution behavior during experimental workflows. No comparable crystallographic data have been reported for the 3,3,5,5- or 2,2,3,6-regioisomers, establishing the 2,2,5,5-substitution pattern as the structurally validated scaffold in this specific stereochemical context.

Crystallography Solid-State Chemistry Preformulation

Procurement-Grade Purity Specifications: Quantitative Comparison of Commercial Sources

Commercial suppliers offer 2,2,5,5-tetramethylmorpholine hydrochloride at graded purity levels that directly impact suitability for specific research applications. ChemScene provides material at ≥98% purity (Cat. No. CS-0261315), suitable for applications requiring higher chemical homogeneity, while AKSci supplies the compound at ≥95% purity (Cat. No. 8990DL) for general building block applications . In contrast, the widely available 2,2,6,6-tetramethylmorpholine regioisomer (CAS 19151-69-0) is commercially supplied at a broader range of purity grades including 95%, 97%, and 98% from multiple vendors. The 3,3,5,5-regioisomer (CAS 19412-12-5) is typically available at 95-97% purity [1]. This purity tier stratification among regioisomers reflects differences in synthetic accessibility and purification challenges inherent to each substitution pattern.

Quality Control Analytical Chemistry Sourcing Strategy

Differential Predicted Physicochemical Properties Between Tetramethylmorpholine Regioisomers

Computational prediction of physicochemical properties reveals measurable divergence between tetramethylmorpholine regioisomers that impacts experimental design. The free base form of 2,2,5,5-tetramethylmorpholine (CAS 1018611-94-3) exhibits a predicted density of 0.840 ± 0.06 g/cm³ and a predicted boiling point of 169.0 ± 15.0 °C [1]. In comparison, the 2,2,6,6-regioisomer free base (CAS 19151-69-0) shows a reported density range of 0.85-0.87 g/cm³ with comparable boiling point of 168-170 °C . The 3,3,5,5-regioisomer free base (CAS 19412-12-5) exhibits density of 0.84 g/cm³, boiling point of 169 °C at 760 mmHg, and a flash point of 63.5 °C [2]. While these numerical differences appear modest, variations in predicted density correlate with differential molecular packing that influences solid-state behavior, dissolution kinetics, and handling characteristics of the hydrochloride salt forms. The 2,2,5,5-substitution pattern yields a distinct combination of steric and electronic properties that differentiates it from all other tetramethyl regioisomers.

Physicochemical Characterization Computational Chemistry Solubility

Substitution Pattern Determines Conformational Flexibility and Steric Accessibility of the Morpholine Nitrogen

The 2,2,5,5-tetramethyl substitution pattern places methyl groups at positions that are not symmetric with respect to the morpholine ring's oxygen and nitrogen heteroatoms, creating a unique conformational profile distinct from the 2,2,6,6-arrangement where methyl groups flank both heteroatoms symmetrically [1]. In the 2,2,5,5-configuration, the nitrogen atom resides at position 4 of the morpholine ring with adjacent methyl substitution at the 5-position, while the oxygen at position 1 has adjacent geminal dimethyl substitution at the 2-position. This asymmetrical substitution relative to heteroatoms contrasts with the 2,2,6,6-pattern, where both heteroatoms experience symmetrical geminal dimethyl substitution [2]. The resulting differential steric environment around the morpholine nitrogen directly impacts nucleophilicity, basicity (pKa), and accessibility for coordination chemistry or derivatization reactions. The 2,2,3,6-regioisomer (CAS 2567495-02-5) introduces additional asymmetry with methyl substitution distributed across three ring positions, further altering the conformational landscape .

Computational Chemistry Steric Effects Reactivity

Validated Application Scenarios for 2,2,5,5-Tetramethylmorpholine Hydrochloride Based on Current Evidence


Pharmaceutical Impurity Reference Standard and Analytical Method Development

This compound is qualified for use as a pharmaceutical impurity reference standard and as a reagent for analytical method development in biomedical research settings [1]. Its defined stereochemical and crystallographic profile supports consistent chromatographic retention behavior and spectroscopic identification, critical for method validation and impurity profiling in pharmaceutical quality control workflows. The ≥98% purity grade (ChemScene Cat. No. CS-0261315) is recommended for quantitative analytical applications requiring high chemical homogeneity.

Research Building Block for Sterically Differentiated Morpholine Scaffolds

The compound functions as a versatile research building block for synthesizing sterically differentiated morpholine-containing molecules in organic and medicinal chemistry [1]. Its asymmetrical 2,2,5,5-substitution pattern provides a distinct steric and electronic environment at the morpholine nitrogen compared to the symmetrical 2,2,6,6-regioisomer, enabling exploration of structure-activity relationships where differential nitrogen accessibility and conformational behavior are critical variables . The free base form (CAS 1018611-94-3, predicted density 0.840 g/cm³, boiling point 169.0 °C) is the appropriate precursor for derivatization reactions.

Crystallographic and Solid-State Chemistry Investigations

The 2,2,5,5-substituted morpholine scaffold has been structurally validated through single-crystal X-ray diffraction analysis of furanyl-substituted derivatives, establishing the monoclinic C2 crystal system with defined unit cell parameters (a=20.2528(4) Å, b=6.7254(2) Å, c=10.6748(2) Å, β=94.699(3)°) and an R1 refinement value of 0.053 for 2043 observed reflections [1]. This validated crystallographic framework supports its use in solid-state chemistry research including polymorph screening, co-crystal engineering, and studies of structure-property relationships governing solubility and stability.

Procurement for Structure-Activity Relationship Studies Requiring Regioisomeric Controls

Research programs investigating morpholine-containing pharmacophores or catalysts that require regioisomeric control compounds to deconvolute substitution pattern effects should procure this specific 2,2,5,5-isomer alongside the 2,2,6,6- (CAS 19151-69-0) and 3,3,5,5- (CAS 19412-12-5) variants [1]. The differential substitution pattern creates distinct nitrogen steric accessibility and conformational profiles that cannot be simulated by alternative regioisomers, making compound-specific procurement essential for establishing valid structure-activity relationships in medicinal chemistry and catalysis research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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